12(R)-HETE

描述

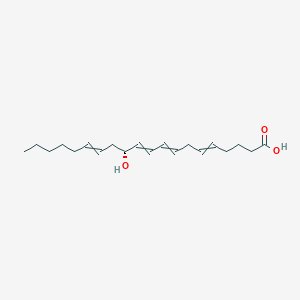

12R-羟基二十碳四烯酸 (12R-HETE) 是花生四烯酸的衍生物,花生四烯酸是一种多不饱和脂肪酸。它是羟基二十碳四烯酸 (HETE) 之一,其特征是在第 12 个碳位置存在羟基。 该化合物在各种生理和病理过程中发挥着重要作用,包括炎症和免疫反应 .

准备方法

合成路线和反应条件

12R-HETE 是通过 12R-脂氧合酶 (ALOX12B) 的作用从花生四烯酸合成的。 该酶催化花生四烯酸的氧化,生成 12R-过氧化二十碳四烯酸 (12R-HpETE),然后被还原成 12R-HETE .

工业生产方法

12R-HETE 的工业生产通常涉及使用 12R-脂氧合酶对花生四烯酸进行酶促转化。 这种方法确保了所需立体异构体的特异性和高产率 .

化学反应分析

Biosynthetic Pathways

12(R)-HETE is primarily formed through three enzymatic routes:

Key stereochemical distinction: this compound shows <1% cross-reactivity with antibodies targeting 12(S)-HETE .

Enzymatic Modifications

This compound undergoes further metabolism through specific enzymatic pathways:

Oxidation to 12-oxo-ETE

| Enzyme | Cofactor | Product | Tissue Distribution |

|---|---|---|---|

| 12-HEDH (hydroxyeicosanoid dehydrogenase) | NAD⁺ | 12-oxo-5Z,8Z,10E,14Z-ETE | Porcine leukocytes |

| CYP450 | O₂ | 12-oxo-ETE | Hepatic microsomes |

Reaction efficiency:

- This compound → 12-oxo-ETE conversion rate: 2.8 nmol/min/mg protein (porcine PMNs)

- Competitive inhibition constant (Ki) for 12-HEDH: 18 μM

Reduction Pathways

| Enzyme | Cofactor | Product | Biological Effect |

|---|---|---|---|

| 12-oxoeicosanoid Δ10-reductase | NADH | 12-oxo-5Z,8Z,14Z-ETrE | Inactivation of oxo-metabolite |

| 12-ketoreductase | NADPH | 12(R)-HETrE (major) | Tissue-specific signaling |

Non-enzymatic Decomposition

This compound undergoes spontaneous chemical transformations under physiological conditions:

Key stability data:

- Half-life in plasma: 23 min (37°C, pH 7.4)

- Phospholipid membrane incorporation: 12% total pool in epidermal tissues

Receptor Interactions

This compound displays stereospecific binding to molecular targets:

Comparative activity:

- Vasorelaxation potency: this compound ≈ 12(S)-HETE (EC₅₀=88 nM)

- Platelet activation: Only 12(S)-HETE effective (1 μM threshold)

Pathological Modifications

In disease states, this compound metabolism shows distinct alterations:

Therapeutic implications:

- ALOX12B inhibition reduces this compound production by 92% in psoriatic models

- CYP450 inhibitors increase 12(S):this compound ratio (2.1→3.4) in cancer cells

This comprehensive analysis demonstrates this compound's complex reactivity profile, with stereochemical specificity critically influencing its metabolic fate and biological activities. The compound's dual roles in physiological regulation and pathological mechanisms make it a compelling target for therapeutic intervention.

科学研究应用

Introduction to 12(R)-HETE

12(R)-Hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid derived from arachidonic acid, primarily synthesized through the action of the 12-lipoxygenase enzyme. This compound has garnered attention due to its diverse physiological roles, particularly in the context of inflammation, neuroprotection, and ocular health. Unlike its stereoisomer, 12(S)-HETE, which is more commonly studied, this compound exhibits distinct biological activities that are crucial for various therapeutic applications.

Neuroprotection

Research indicates that this compound plays a significant role in protecting neurons from excitotoxicity, a condition characterized by excessive stimulation by neurotransmitters such as glutamate. In studies involving cortical neuron cultures, this compound demonstrated protective effects against AMPA receptor-mediated toxicity. This protective mechanism is believed to involve modulation of calcium influx through voltage-gated calcium channels and the activation of G-protein-coupled receptors .

Intraocular Pressure Regulation

A notable application of this compound is its effect on intraocular pressure (IOP). Topical administration of this compound in rabbit models resulted in a significant and prolonged reduction in IOP, suggesting its potential use in treating glaucoma. The compound acts as an inhibitor of Na(+)-K(+)-ATPase activity, which contributes to its IOP-lowering effects . The dose-response relationship observed indicates that higher concentrations lead to greater reductions in IOP.

Inflammation and Immune Response

This compound is implicated in mediating inflammatory responses. It has been shown to stimulate chemotaxis in neutrophils and other immune cells, promoting their migration to sites of inflammation. This action may enhance the body's defense mechanisms against pathogens but also suggests a role in inflammatory diseases . The compound's ability to influence cellular signaling pathways positions it as a potential target for therapeutic interventions in conditions characterized by excessive inflammation.

Comprehensive Data Table on Applications of this compound

Case Study 1: Neuroprotective Effects in Ischemia

A study conducted on rat cortical neuron cultures demonstrated that treatment with this compound during AMPA receptor-mediated excitotoxicity resulted in significant neuroprotection. The concentration-dependent reduction in lactate dehydrogenase (LDH) release highlighted its potential therapeutic application for neurodegenerative diseases where excitotoxicity is a contributing factor .

Case Study 2: Topical Application for Glaucoma Treatment

In a controlled experiment involving rabbits, the topical application of biologically derived this compound resulted in a marked decrease in IOP without adverse effects such as hyperemia or flare. This study supports the potential use of this compound as a novel treatment for managing glaucoma, emphasizing its long-lasting effects .

作用机制

12R-HETE 充当核受体 Nur77 的内源性配体。它与 Nur77 结合并激活其转录活性,导致先天性淋巴细胞 (ILC3) 的分化并增强 T-bet 的表达,T-bet 是一种转录因子。 这个过程增加了干扰素-γ (IFN-γ) 的产生,并在免疫反应和肠道稳态中发挥着至关重要的作用 .

相似化合物的比较

类似化合物

12S-羟基二十碳四烯酸 (12S-HETE): HETE 的另一种立体异构体,在第 12 个位置具有羟基,但立体化学不同。

5-羟基二十碳四烯酸 (5-HETE): 第 5 个位置具有羟基。

15-羟基二十碳四烯酸 (15-HETE): 第 15 个位置具有羟基.

12R-HETE 的独特性

12R-HETE 的独特性在于它与 Nur77 受体的特定相互作用,而其他 HETE 异构体则没有这种相互作用。 这种与 Nur77 的特定结合和激活使 12R-HETE 成为免疫细胞分化和功能的关键调节剂 .

生物活性

12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is a biologically active lipid derived from arachidonic acid through the action of lipoxygenase enzymes. This compound has garnered attention for its diverse roles in various physiological and pathological processes, particularly in the cardiovascular and nervous systems. This article will explore the biological activity of this compound, including its signaling pathways, effects on cellular functions, and implications in disease contexts.

This compound is one of the stereoisomers of hydroxyeicosatetraenoic acid (HETE), produced via the enzymatic action of 12-lipoxygenase (12-LOX). It is primarily synthesized in platelets and various tissues, including the heart and brain. The compound is known to interact with specific receptors such as the low-affinity leukotriene B4 receptor (BLT2) and thromboxane A2 receptors, influencing numerous biological responses.

Biological Signaling Mechanisms

Receptor Interactions:

- BLT2 Receptor: this compound competes for binding with leukotriene B4, activating downstream signaling pathways that elevate intracellular calcium levels, which is crucial for various cellular responses .

- Thromboxane A2 Receptor: Both this compound and its stereoisomer 12(S)-HETE act as competitive antagonists at this receptor, promoting vasodilation in pre-constricted arteries .

Calcium Signaling:

this compound has been shown to modulate calcium influx in neurons and cardiac myocytes. In these cells, it increases intracellular calcium concentrations, which can lead to mitochondrial dysfunction and apoptosis under certain conditions .

Effects on Cellular Functions

-

Cardiovascular Effects:

- Vasodilation: Through its action on thromboxane receptors, this compound contributes to the relaxation of vascular smooth muscle cells, which may have implications in managing hypertension .

- Platelet Aggregation: this compound enhances thrombin-induced platelet aggregation while counteracting the inhibitory effects of prostaglandin E1 on platelet function .

- Neuroprotective Roles:

-

Mitochondrial Dysfunction:

- Studies indicate that elevated levels of this compound can lead to increased mitochondrial nitric oxide synthase (mtNOS) activity. This results in decreased mitochondrial respiration and potential apoptosis in cardiac myocytes, highlighting a dual role where it can be both protective and harmful depending on concentration and context .

Table 1: Summary of Biological Activities of this compound

Research Insights

- A study demonstrated that this compound's neuroprotective effects are concentration-dependent, with maximal protection observed at specific doses (300 nm) against AMPA receptor-mediated toxicity .

- Another investigation into cardiac myocytes revealed that exposure to high levels of this compound resulted in significant mitochondrial dysfunction characterized by increased calcium levels and subsequent cell death .

属性

IUPAC Name |

(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-ZYBDYUKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333410 | |

| Record name | 12(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82337-46-0 | |

| Record name | 12(R)-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82337-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hete, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082337460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD492J7LCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。